1-cyclopentyl-1H-1,2,4-triazole
Overview
Description
1-Cyclopentyl-1H-1,2,4-triazole is a heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is part of the 1,2,4-triazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with suitable electrophiles. For instance, the reaction of cyclopentanone with hydrazine hydrate and formic acid under reflux conditions can yield this compound . Another method includes the cycloaddition reaction of nitrile precursors with reactive cumulenes .
Industrial Production Methods: Industrial production of this compound often employs microwave irradiation techniques to enhance reaction rates and yields. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium ethoxide.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of N-alkyl or N-aryl triazoles.
Scientific Research Applications
1-Cyclopentyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antiproliferative activities, making it a candidate for developing new antibiotics and anticancer agents
Medicine: Potential use in developing drugs for treating infections and cancer
Industry: Utilized in the production of polymers and as a ligand in coordination chemistry
Mechanism of Action
The mechanism by which 1-cyclopentyl-1H-1,2,4-triazole exerts its effects involves its interaction with various molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase, leading to its antimicrobial and anticancer properties . The compound’s ability to form hydrogen bonds with different targets enhances its pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
1-Cyclopentyl-1H-1,2,4-triazole can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent.
Itraconazole: Another antifungal with a broader spectrum of activity.
Voriconazole: Known for its effectiveness against resistant fungal strains.
Uniqueness: this compound is unique due to its cyclopentyl group, which imparts distinct physicochemical properties and biological activities compared to other triazole derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
1-cyclopentyl-1,2,4-triazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-4-7(3-1)10-6-8-5-9-10/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCNEMZVMBEANK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.